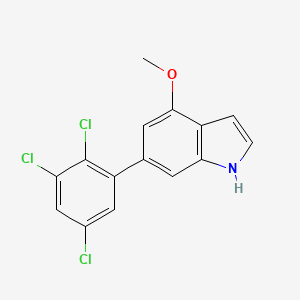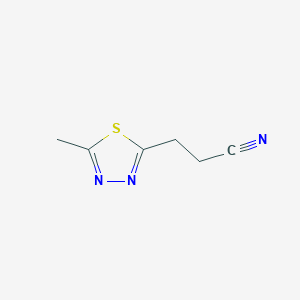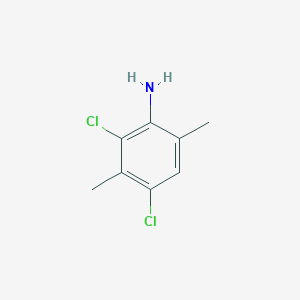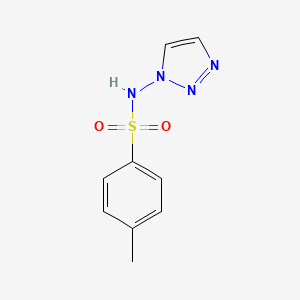
4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile is a nitrogen-rich heterocyclic compound. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of multiple amino and cyano groups in its structure makes it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile can be synthesized through a multi-component reaction involving a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate under ultrasound irradiation . This method offers several advantages, including shorter reaction times, excellent yields, and a simple workup procedure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of ultrasound irradiation can be replaced with other energy-efficient methods such as microwave-assisted synthesis to further enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Condensation Reactions: The cyano groups can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Cyclization: Catalysts like acids or bases can facilitate the cyclization process.
Condensation: Aldehydes or ketones in the presence of a catalyst such as piperidine can be used for condensation reactions.
Major Products Formed
Substituted Pyridazines: Products formed from nucleophilic substitution reactions.
Spiro Compounds: Cyclization reactions can lead to the formation of spiro compounds.
Imines: Condensation reactions with aldehydes or ketones result in imine formation.
Wissenschaftliche Forschungsanwendungen
4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications.
Materials Science: The compound can be used in the development of new materials with unique properties, such as high nitrogen content and thermal stability.
Industrial Chemistry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Chemical Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Wirkmechanismus
The mechanism of action of 4,6-diamino-2,5-dihydropyridazine-3,5-dicarbonitrile involves its interaction with various molecular targets. The amino and cyano groups in the compound can form hydrogen bonds and other interactions with biological molecules, leading to its biological effects. The exact pathways and molecular targets depend on the specific derivatives and their applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Diamino-2-oxopyridine-3,5-dicarbonitrile: This compound shares a similar structure but has an oxo group instead of a dihydropyridazine ring.
3,5-Diamino-4,6-dinitropyridazine-1-oxide: This compound has nitro groups instead of cyano groups and exhibits different chemical properties.
Uniqueness
4,6-Diamino-2,5-dihydropyridazine-3,5-dicarbonitrile is unique due to its combination of amino and cyano groups, which provide a versatile platform for further chemical modifications. Its ability to undergo various chemical reactions and form complex structures makes it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C6H6N6 |
|---|---|
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
3,5-diamino-1,4-dihydropyridazine-4,6-dicarbonitrile |
InChI |
InChI=1S/C6H6N6/c7-1-3-5(9)4(2-8)11-12-6(3)10/h3,11H,9H2,(H2,10,12) |
InChI-Schlüssel |
YRMVPRWWMJYFJW-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1C(=C(NN=C1N)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine](/img/structure/B13105538.png)


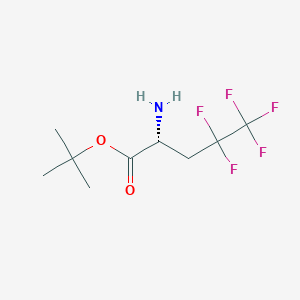
![9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B13105560.png)

![6-bromo-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13105570.png)
![4,5-Dihydro-4-iodo-1'-methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13105575.png)

![3-Chloro-7,8-dihydro-6H-cyclopenta[g]cinnolin-4-ol](/img/structure/B13105582.png)
